Gsh-prostaglandin A1
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Overview
Description
Gsh-prostaglandin A1 is an organic molecular entity.
Scientific Research Applications
Stereoselective Conjugation with Glutathione
Prostaglandins like PGA2 and PGJ2, which contain an alpha,beta-unsaturated keto group, are known to inhibit cell proliferation. They can be conjugated with glutathione (GSH) either chemically or enzymatically, involving human glutathione S-transferases (GSTs) like GST A1-1, A2-2, M1a-1a, and P1-1. This process might impact the antiproliferative action of these prostaglandins (Bogaards, Venekamp, & van Bladeren, 1997).
Metabolism by Prostaglandin 9-Ketoreductase
The metabolism of GSH-prostaglandin A1 is facilitated by prostaglandin 9-ketoreductase found in rabbit kidneys. This enzyme also acts on prostaglandin E1, illustrating the involvement of prostaglandins and their GSH conjugates in metabolic pathways (Toft & Hansen, 1979).
Inhibition of Cyclic AMP Efflux
GSH-prostaglandin A1 adducts act intracellularly to elevate cyclic AMP by inhibiting its extrusion. This process is observed in avian red cells where the accumulation of GSH adducts of PGA1 correlates with the inhibition of cyclic AMP efflux (Heasley, Azari, & Brunton, 1985).
GSH and Prostaglandin E2 Biosynthesis
The GSH-dependent prostaglandin E2 synthase (cPGES) activity increases in rat brains after lipopolysaccharide (LPS) challenge, highlighting its role in the prostaglandin E2 biosynthetic pathway, particularly in response to inflammatory stimuli (Tanioka et al., 2000).
Role in γ-Glutamylcysteine Synthetase Induction
Prostaglandin A2 (PGA2) can stimulate the biosynthesis of γ-glutamylcysteine synthetase in L-1210 cells, indicating its role in elevating glutathione levels and impacting cellular processes like cell proliferation and detoxification (Ohno & Hirata, 1990).
GSH Conjugation and Prostaglandin Synthesis
Certain GSH transferases, like the prostaglandin H D-isomerase in rat spleen, have been identified as sigma-class GSH transferases. These enzymes are involved in prostaglandin synthesis, highlighting the interplay between GSH conjugation and prostaglandin production (Meyer & Thomas, 1995).
Prostaglandin H2 Synthase and Glutathione Interaction
Glutathione (GSH) can significantly alter the metabolism of arachidonic acid by prostaglandin H2 synthase, indicating a regulatory role of GSH in prostanoid biosynthesis. This suggests a broader role of GSH in modulating enzymatic activities related to inflammation and other cellular processes (Capdevila et al., 1995).
Microsomal Prostaglandin E Synthases
Two types of microsomal prostaglandin E synthases exist: glutathione-dependent and -independent. This discovery in rat organs highlights different mechanisms for prostaglandin E synthesis, with varying requirements for GSH (Watanabe, Kurihara, Tokunaga, & Hayaishi, 1997).
properties
CAS RN |
61631-70-7 |
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Molecular Formula |
C30H49N3O10S |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4.C10H17N3O6S/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h12-18,21H,2-11H2,1H3,(H,23,24);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/b14-12+;/t16-,17-,18+;5-,6-/m00/s1 |
InChI Key |
MZFPLZIEMXJRPW-YOSZFRDTSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
synonyms |
glutathione-prostaglandin A1 conjugate GSH-PGA1 GSH-prostaglandin A(1) GSH-prostaglandin A1 PGA1-GS PGA1-SG prostaglandin A(1)-glutathione adduct |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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